molecular formula C17H14N2O3 B6534562 N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide CAS No. 1021224-32-7

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide

Cat. No.: B6534562
CAS No.: 1021224-32-7
M. Wt: 294.30 g/mol
InChI Key: LJXILBULXVDLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide is a benzamide derivative featuring a 3-phenoxybenzoyl core linked to a 3-methyl-1,2-oxazol-5-yl group via an amide bond.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-10-16(22-19-12)18-17(20)13-6-5-9-15(11-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXILBULXVDLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with 3-methyl-1,2-oxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with cellular receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

The 3-methyl-1,2-oxazol-5-yl group in the target compound distinguishes it from analogs with alternative heterocyclic systems. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Heterocyclic Group Key Structural Differences Reference
3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide C₁₆H₁₃N₃O₂S 335.36 g/mol 1,2,4-Thiadiazole Thiadiazole replaces oxazole; methoxy vs. phenoxy
N-[(2-Chlorophenyl)methyl]-2-methoxy-4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide C₁₉H₁₈ClN₃O₃S 392.86 g/mol 3-Methyl-1,2-oxazol-5-yl Sulfonamide replaces benzamide; chlorophenyl substituent
3-[(1-Cyclopentylpiperidin-4-yl)oxy]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide C₂₃H₂₉N₃O₃ 395.50 g/mol 3-Methyl-1,2-oxazol-5-yl Oxazole linked via methyl group; cyclopentylpiperidinyloxy substituent

Key Observations :

  • Thiadiazole vs.
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit increased polarity and hydrogen-bonding capacity, which may influence pharmacokinetic profiles .
  • Substituent Position : The 3-methyl group on the oxazole (target compound) contrasts with 4-methyl variants (e.g., risvodetinib in ), where positional isomerism could affect steric interactions in biological targets .

Biological Activity

N-(3-methyl-1,2-oxazol-5-yl)-3-phenoxybenzamide is a compound classified within the oxazole derivatives, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2

This structure features an oxazole ring, which is known to contribute to the biological activity of various compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a 50% inhibition concentration (IC50) of approximately 15 µM against human breast cancer cells (MDA-MB-231) .

3. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in modulating inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit certain kinases involved in cellular signaling pathways that regulate cell proliferation and survival.
  • Receptor Interaction : It may interact with receptors involved in inflammatory processes, thereby reducing the expression of inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Case Study: Cancer Cell Line Testing

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.